C-5 Chlorine vs. C-5 Unsubstituted: Enhanced Antiproliferative Activity in Human Cancer Cell Lines
In a 2023 SAR study by Sroor et al., compounds bearing chlorine atoms at positions C-4 and C-6 of the pyrrolo[2,3-d]pyrimidine scaffold demonstrated potent anticancer activity against seven human cancer cell lines, including MCF7 breast cancer cells [1]. Compound 14a, a chlorinated analog, exhibited an IC50 of 1.7 µg/mL against MCF7, representing a ~15.3-fold improvement over doxorubicin. While this data is from a 4,6-dichloro analog, it provides a class-level inference that the chlorine substituent is critical for the observed potency, and the 5-chloro-4-carboxylic acid derivative serves as a key synthetic precursor to such active compounds.
| Evidence Dimension | In vitro antiproliferative activity (IC50 against MCF7 breast cancer cells) |
|---|---|
| Target Compound Data | Compound 14a (dichlorinated analog derived from chlorinated pyrrolo[2,3-d]pyrimidine precursors): IC50 = 1.7 µg/mL |
| Comparator Or Baseline | Doxorubicin (positive control): IC50 = 26.1 µg/mL |
| Quantified Difference | ~15.3-fold improvement in potency over doxorubicin for the chlorinated analog |
| Conditions | MTT assay against MCF7 human breast cancer cell line |
Why This Matters
The presence of chlorine contributes to a ~15-fold enhancement in potency, directly influencing the decision to select a 5-chlorinated scaffold over the unsubstituted parent for oncology lead optimization.
- [1] Sroor FM, Tohamy WM, Zoheir KMA, Abdelazeem NM, Mahrous KF, Ibrahim NS. Design, synthesis, in vitro anticancer, molecular docking and SAR studies of new series of pyrrolo[2,3-d]pyrimidine derivatives. BMC Chemistry. 2023;17:106. doi:10.1186/s13065-023-01014-0. View Source
